molecular formula C17H13BrN4O2 B11682165 5-(4-BR-Phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-benzylidene)-hydrazide

5-(4-BR-Phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-benzylidene)-hydrazide

Cat. No.: B11682165
M. Wt: 385.2 g/mol
InChI Key: QUBVKWKSZKZEEH-VXLYETTFSA-N
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Description

5-(4-BR-Phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BR-Phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-benzylidene)-hydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Condensation: The carboxylic acid group is introduced through a condensation reaction with an appropriate carboxylic acid derivative.

    Hydrazide formation: The final step involves the reaction of the carboxylic acid with hydrazine to form the hydrazide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antimicrobial Activity: Evaluated for its antimicrobial properties against various pathogens.

Medicine

    Drug Development: Investigated as a lead compound for the development of new drugs.

    Cancer Research:

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 5-(4-BR-Phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-benzylidene)-hydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-2H-pyrazole-3-carboxylic acid hydrazide
  • 5-(4-Chloro-Phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-benzylidene)-hydrazide
  • 5-(4-Methyl-Phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-benzylidene)-hydrazide

Uniqueness

The presence of the bromine atom on the phenyl ring and the specific hydrazide moiety makes 5-(4-BR-Phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-benzylidene)-hydrazide unique

Properties

Molecular Formula

C17H13BrN4O2

Molecular Weight

385.2 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H13BrN4O2/c18-13-7-5-11(6-8-13)14-9-15(21-20-14)17(24)22-19-10-12-3-1-2-4-16(12)23/h1-10,23H,(H,20,21)(H,22,24)/b19-10+

InChI Key

QUBVKWKSZKZEEH-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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